Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane
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Overview
Description
Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core bonded to two phenyl groups and a 2-(2-phenyl-1,3-dioxolan-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-(2-phenyl-1,3-dioxolan-2-yl)ethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can modulate the activity of the metal center, leading to various catalytic and biological effects. The pathways involved may include coordination to transition metals and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Diphenylphosphine oxide: Similar structure but lacks the 2-(2-phenyl-1,3-dioxolan-2-yl)ethyl group.
Phosphine oxides: General class of compounds with similar phosphorus-oxygen bonding.
Uniqueness
Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane is unique due to the presence of the 2-(2-phenyl-1,3-dioxolan-2-yl)ethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where traditional phosphane compounds may not be suitable.
Properties
CAS No. |
69803-69-6 |
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Molecular Formula |
C23H23O3P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(2-diphenylphosphorylethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C23H23O3P/c24-27(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23(25-17-18-26-23)20-10-4-1-5-11-20/h1-15H,16-19H2 |
InChI Key |
IRNLOASAUCPOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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